8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
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Overview
Description
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound belonging to the class of pyranocoumarins This compound is characterized by its unique structure, which includes a pyrano ring fused to a benzopyran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with methoxy-substituted aldehydes under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclocoumarol: Another pyranocoumarin with anticoagulant properties.
Methanopyranorin: Known for its antimicrobial activity.
Khellin: A furobenzopyran derivative with vasodilatory effects.
Uniqueness
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific substitution pattern and the resulting biological activities. Its dual methoxy groups and methyl substitution confer distinct chemical reactivity and biological properties compared to other similar compounds .
Properties
CAS No. |
61571-97-9 |
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Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
8,9-dimethoxy-4-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C15H12O6/c1-7-4-12(16)21-14-8-5-10(18-2)11(19-3)6-9(8)20-15(17)13(7)14/h4-6H,1-3H3 |
InChI Key |
DMHNODIQPLYKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)OC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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